2-(3-Methylisoxazol-4-yl)ethanol
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Overview
Description
2-(3-Methylisoxazol-4-yl)ethanol is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylisoxazol-4-yl)ethanol typically involves the reaction of 3-methylisoxazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the isoxazole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylisoxazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methylisoxazol-4-yl)acetaldehyde or 2-(3-Methylisoxazol-4-yl)acetic acid.
Reduction: 2-(3-Methylisoxazol-4-yl)ethylamine.
Substitution: 2-(3-Methylisoxazol-4-yl)ethyl chloride or 2-(3-Methylisoxazol-4-yl)ethyl bromide.
Scientific Research Applications
2-(3-Methylisoxazol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methylisoxazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
2-(3-Methylisoxazol-4-yl)ethanol can be compared with other similar compounds, such as:
3-Methylisoxazole: Lacks the ethanol group, making it less versatile in chemical reactions.
2-(3-Methylisoxazol-4-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2-(3-Methylisoxazol-4-yl)ethylamine: Contains an amine group, which can participate in different types of reactions compared to the hydroxyl group.
The uniqueness of this compound lies in its combination of the isoxazole ring with an ethanol moiety, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
103245-32-5 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c1-5-6(2-3-8)4-9-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
MVKKQAVKUZHXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1CCO |
Origin of Product |
United States |
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